Studies suggest that Neolicuroside may possess neuroprotective properties. Research has demonstrated its ability to:
Isoliquiritin apioside is a flavonoid glycoside primarily derived from the root of Glycyrrhiza uralensis, commonly known as licorice. It is structurally characterized by the presence of an apiose sugar moiety linked to isoliquiritin, a chalcone derivative. The compound has attracted significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Isoliquiritin apioside exhibits several notable biological activities:
Several methods have been developed for synthesizing isoliquiritin apioside:
Isoliquiritin apioside has several applications across various fields:
Recent studies have focused on the interactions of isoliquiritin apioside with various biological systems:
Isoliquiritin apioside shares structural similarities with other flavonoid glycosides but possesses unique characteristics that distinguish it:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Liquiritin | Flavonoid glycoside without apiose | Exhibits strong anti-inflammatory effects |
Isoliquiritin | Chalcone derivative similar to isoliquiritin apioside | Known for potent anti-angiogenic effects |
Liquiritin Apioside | Similar structure with an additional sugar | Enhanced solubility and bioavailability |
Glycyrrhizin | Triterpenoid saponin | Primarily known for its sweet taste and antiviral activity |
Isoliquiritin apioside's unique combination of structural features and biological activities makes it a valuable compound for further research and application in health-related fields. Its potential benefits in pharmacology and natural product chemistry continue to be explored through ongoing studies.
The glycosidic moiety of isoliquiritin apioside exhibits a sophisticated two-sugar conjugation system comprising a β-D-glucopyranosyl unit linked to a D-apiofuranosyl unit [14] [24]. The glucose component adopts the pyranose ring configuration with defined stereochemical assignments at positions (2S,3R,4S,5S,6R), establishing the β-anomeric configuration [1] [4]. The apiose sugar exists in the furanose form with stereochemical descriptors (2S,3R,4R), creating a branched pentose structure characteristic of apiose units [2] [27].
The interconnection between these sugar moieties occurs through a 2-O-glycosidic linkage, where the apiose unit attaches to the C-2 position of the glucose moiety [10] [19]. This specific conjugation pattern generates the apiosyl-glucose disaccharide system that subsequently connects to the aglycone portion through a 4'-O-glycosidic bond [20] [21]. The structural arrangement allows for the formation of multiple hydrogen bonding networks within the molecule, contributing to its overall conformational stability [10] [25].
Nuclear magnetic resonance spectroscopy reveals characteristic signals for the apiose moiety at δC 108.8 (C-1′′′), 76.2 (C-2′′′), 79.4 (C-3′′′), 74.0 (C-4′′′), and 64.2 (C-5′′′), which serve as diagnostic markers for the presence of the apiofuranosyl unit [10] [15]. The glucose component demonstrates typical glucopyranosyl carbon signatures consistent with the β-anomeric configuration [12] [27].
The aglycone portion of isoliquiritin apioside consists of a chalcone backbone featuring the (E)-stereochemical configuration across the α,β-unsaturated carbonyl system [14] [16]. This chalcone framework comprises two aromatic rings designated as the A-ring (2,4-dihydroxyphenyl) and B-ring (4-hydroxyphenyl), connected through a three-carbon α,β-unsaturated ketone linker [1] [16]. The E-configuration represents the thermodynamically favored trans-arrangement of substituents across the double bond, providing enhanced molecular stability [16] [17].
The A-ring system bears hydroxyl substituents at the 2- and 4-positions, creating a characteristic dihydroxyphenyl pattern that influences the compound's electronic properties and potential for hydrogen bonding interactions [15] [16]. The B-ring contains a single hydroxyl group at the 4-position, which serves as the attachment site for the glycosidic moiety through the 4'-O-linkage [14] [20]. This substitution pattern generates the complete isoliquiritin apioside structure with its distinctive chalcone-glycoside architecture [1] [14].
The chalcone backbone adopts a predominantly planar conformation, allowing for extended conjugation across the aromatic rings and the α,β-unsaturated carbonyl system [16] [17]. This structural feature contributes to the compound's spectroscopic properties and influences its interactions with biological targets [10] [17].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for isoliquiritin apioside through characteristic chemical shift patterns and coupling relationships [9] [10]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the various structural components of the molecule [12] [15]. The anomeric proton of the glucose unit appears at δH 5.59, demonstrating the β-glycosidic linkage configuration [27] [15]. Aromatic protons from the chalcone backbone generate signals in the typical aromatic region, with specific chemical shifts dependent on the hydroxyl substitution patterns [12] [20].
Carbon-13 nuclear magnetic resonance spectroscopy delivers comprehensive structural information through the identification of all carbon environments within the molecule [10] [15]. The apiose moiety produces characteristic carbon signals at δC 108.8 for the anomeric carbon (C-1′′′), δC 76.2 for C-2′′′, δC 79.4 for the quaternary C-3′′′, δC 74.0 for the C-4′′′ methylene, and δC 64.2 for the terminal C-5′′′ methylene [10] [27]. These values serve as diagnostic markers for the presence and configuration of the apiofuranosyl unit [15] [24].
Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation spectroscopy, establish critical long-range correlations that confirm the glycosidic linkage patterns [10] [20]. The correlation between the anomeric proton H-1′′′ and the glucose C-2′′ carbon definitively establishes the 2-O-apiosyl linkage [10] [27]. Additional heteronuclear multiple bond correlation interactions provide confirmation of the chalcone backbone connectivity and the 4'-O-glycosidic attachment point [15] [20].
Nuclear Magnetic Resonance Parameter | Chemical Shift (δ ppm) | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | 5.59 | H-1′ anomeric glucose |
¹H Nuclear Magnetic Resonance | 8.14 | Aromatic proton |
¹³C Nuclear Magnetic Resonance | 108.8 | C-1′′′ apiose anomeric |
¹³C Nuclear Magnetic Resonance | 76.2 | C-2′′′ apiose |
¹³C Nuclear Magnetic Resonance | 79.4 | C-3′′′ apiose quaternary |
¹³C Nuclear Magnetic Resonance | 74.0 | C-4′′′ apiose methylene |
¹³C Nuclear Magnetic Resonance | 64.2 | C-5′′′ apiose methylene |
Mass spectrometric analysis of isoliquiritin apioside employs electrospray ionization in negative ion mode, generating the deprotonated molecular ion [M-H]⁻ at m/z 549.1 [11] [19]. This molecular ion serves as the precursor for subsequent fragmentation analysis through tandem mass spectrometry techniques [20] [21]. The fragmentation pathway follows predictable glycosidic cleavage patterns characteristic of flavonoid glycosides [11] [19].
The primary fragmentation involves the sequential loss of sugar moieties through glycosidic bond cleavage [19] [20]. Initial fragmentation produces an ion at m/z 417.0, corresponding to [M-H-Api]⁻ through the loss of the apiose unit (132 Da) [19] [21]. Further fragmentation generates the characteristic aglycone ion at m/z 255.1, representing [M-H-Api-Glc]⁻ following the complete removal of the apiosyl-glucose disaccharide system (294 Da total loss) [19] [20].
The aglycone ion at m/z 255.1 undergoes additional fragmentation through retro-Diels-Alder mechanisms, producing diagnostic fragment ions at m/z 135.0 and 119.0 [20] [21]. These fragments, designated as ¹,³A⁻ and ¹,³B⁻ respectively, result from the characteristic ring-opening reactions of the chalcone backbone and provide structural confirmation of the hydroxyl substitution patterns on the aromatic rings [20] [24].
High-resolution mass spectrometry confirms the molecular composition and enables the differentiation of isoliquiritin apioside from structural isomers through accurate mass measurements [18] [22]. The fragmentation pattern demonstrates remarkable consistency across different analytical platforms, establishing reliable mass spectrometric fingerprints for compound identification [11] [19].
Ion Type | m/z Value | Assignment | Fragmentation Mechanism |
---|---|---|---|
[M-H]⁻ | 549.1 | Molecular ion | Parent ion |
[M-H-Api]⁻ | 417.0 | Loss of apiose | Glycosidic cleavage |
[M-H-Api-Glc]⁻ | 255.1 | Loss of disaccharide | Complete sugar loss |
¹,³A⁻ | 135.0 | Chalcone fragment | Retro-Diels-Alder |
¹,³B⁻ | 119.0 | Chalcone fragment | Retro-Diels-Alder |